2,2',6-Trichlorobiphenyl

Genetic Toxicology Mutagenicity CYP2E1 Metabolism

Researchers requiring low-potency PCB congeners for SAR panels face inter-lab variability. PCB 19 (CAS 38444-73-4), with its distinctive tri-ortho chlorine substitution, provides a defined non-coplanar reference congener for dose-response calibration. • Kv1.3 Chemical Probe: Selective, irreversible inhibition of human Kv1.3 (IC50 ≈ 2 μM) with no effect on Kv1.5; voltage-independent blockade enables T-lymphocyte signaling dissection. • Environmental Fate Standard: Poor biodegradability & documented Kovats RI 1733 (Apiezon L) support GC-MS isomer resolution per EPA Method 1668/1628 protocols. • Certified CRM: Traceable to ISO 17034; supplied with batch-specific certificate of analysis.

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 38444-73-4
Cat. No. B1345122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',6-Trichlorobiphenyl
CAS38444-73-4
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H
InChIKeyMVXIJRBBCDLNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.26e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2′,6-Trichlorobiphenyl Identity and Classification


2,2′,6-Trichlorobiphenyl (PCB 19) is a well-defined trichlorinated biphenyl congener belonging to the polychlorinated biphenyls (PCBs), a class of 209 synthetic compounds historically used in industrial dielectrics and plasticizers [1]. It possesses a distinctive 2,2′,6-substitution pattern, placing three chlorine atoms in the ortho positions, which profoundly influences its molecular planarity, environmental persistence, and biological activity [2]. As a certified reference material, it is primarily supplied in isooctane solution for environmental monitoring and toxicological research .

Certified reference material for congener-specific environmental monitoring
Defined 2,2′,6-ortho substitution with non-coplanar conformation
Supplied in isooctane solution for direct GC method integration

2,2′,6-Trichlorobiphenyl Substitution Unreliability


Although all 209 PCB congeners share a biphenyl backbone, substitution pattern is the dominant determinant of toxicokinetic and toxicodynamic behavior [1]. PCB 19 carries three ortho chlorines, resulting in a non-coplanar conformation that drastically reduces aryl hydrocarbon receptor (AhR) binding affinity relative to mono-ortho or non-ortho analogs [2]. This structural feature also dictates its unique mutagenicity profile in human CYP2E1-expressing systems and its selective ion-channel pharmacology [3]. Consequently, substituting PCB 19 with another trichlorobiphenyl congener (e.g., PCB 18, 2,2′,5-trichlorobiphenyl; or PCB 28, 2,4,4′-trichlorobiphenyl) without experimental verification introduces uncontrolled variability in potency, metabolic activation, and endpoint specificity.

Congener substitution pattern
Other trichlorobiphenyls (e.g., PCB 18, PCB 28) differ in chlorine positions; ortho-chlorine count may shift AhR binding, mutagenicity, and channel activity.
Endpoint profile mismatch
PCB 19 exhibits a unique mutagenicity rank and selective Kv1.3 block; substituting without verification may introduce uncontrolled variability in toxicological endpoints.
Analytical identity
Retention index and certified solution concentration are congener-specific; using another PCB congener can compromise peak identification and quantification in GC methods.

2,2′,6-Trichlorobiphenyl Differentiation Evidence


CYP2E1 Mutagenicity vs. Mono-ortho Congeners

In a direct head-to-head comparison, 2,2′,6-trichlorobiphenyl (PCB 19) induced micronuclei and gene mutations in V79-hCYP2E1-hSULT1A1 cells, exhibiting a potency slightly higher than that of 2,6-dichlorobiphenyl but approximately one order of magnitude lower than that of 2,3,3′-trichlorobiphenyl and 2,3,4′-trichlorobiphenyl [1]. The study assessed eight tri- and tetrachlorobiphenyls and concluded that a greater number of ortho chlorines drastically reduces mutagenic activity, particularly for tetrachlorobiphenyls [1].

CYP2E1 Mutagenicity
Direct head-to-head comparison
~10× lower potency vs. 2,3,3′- and 2,3,4′-trichlorobiphenyls
Supports use as lower-response comparator in structure-activity studies
V79-hCYP2E1-hSULT1A1 model; pentachlorophenol inhibited SULT1A1
Genetic Toxicology Mutagenicity CYP2E1 Metabolism

Kv1.3 Channel Block and Kv1.5 Sparing

PCB 19 acutely and irreversibly inhibited Kv1.3 peak currents in a concentration-dependent manner with an IC50 of approximately 2 μM, without affecting steady-state current [1]. In contrast, at the same concentrations, PCB 19 produced no significant effect on either peak or steady-state current of human Kv1.5 channels, demonstrating functional selectivity between two therapeutically relevant potassium channel subtypes [1].

Kv1.3 vs. Kv1.5
Cross-study comparable
Kv1.3 IC50 ≈ 2 μM; Kv1.5 unaffected
Selective ion channel probe for Kv1.3-mediated immune signaling research
Patch-clamp on heterologously expressed human channels
Cardiac Toxicology Immunotoxicology Ion Channel Pharmacology

AhR Agonism: Ortho-Substituted vs. Coplanar PCBs

Ortho-chlorinated biphenyl congeners, including PCB 19, do not avidly bind to the Ah receptor, as established by structure-activity studies showing that ortho substitution forces a non-coplanar conformation incompatible with the AhR ligand-binding pocket [1]. This contrasts with coplanar, non-ortho substituted PCBs (e.g., PCB 77, 3,3′,4,4′-tetrachlorobiphenyl) that are high-affinity AhR agonists and potent CYP1A1 inducers [1].

AhR Agonism
Class-level inference
Tri-ortho PCB: low AhR affinity, weak CYP1A1 induction
NDL-PCB representative for comparative toxicology screens
Qualitative distinction from coplanar dioxin-like PCBs; source review recommended
Receptor Biology Endocrine Disruption Mechanistic Toxicology

Biodegradability and Ortho-Substitution Patterns

A systematic biodegradation study of 31 PCB isomers by Alcaligenes and Acinetobacter species demonstrated that PCBs containing two ortho chlorines on a single ring (i.e., 2,6-) or on both rings (i.e., 2,2′-) display very poor degradability [1]. PCB 19 intrinsically possesses both the 2,6-substitution pattern on one ring and a 2′-chlorine on the other, classifying it among the more recalcitrant trichlorobiphenyl congeners under aerobic bacterial conditions [1].

Biodegradability
Class-level inference
2,6-/2,2′-patterns predict very poor degradation
Reference congener for persistence modeling and bioremediation studies
Aerobic bacterial systems; congener-specific data to verify
Environmental Fate Biodegradation Persistent Organic Pollutants

GC Retention Index for Congener Identification

The NIST Standard Reference Database reports a Kovats retention index of 1733 for PCB 19 on an Apiezon L capillary column under isothermal conditions at 200°C [1]. This value serves as a diagnostic identifier to distinguish PCB 19 from other trichlorobiphenyls in complex environmental samples, where isomer-specific resolution is critical for accurate congener quantification [2].

GC Retention
Supporting evidence
Kovats RI 1733 (Apiezon L, 200 °C)
Supports isomer-specific peak confirmation in congener analysis
Isothermal N2 carrier; NIST reference data
Analytical Chemistry GC-MS Environmental Monitoring

2,2′,6-Trichlorobiphenyl Application Scenarios


Mutagenicity SAR as Low-Potency Comparator

Based on the direct head-to-head mutagenicity data establishing that PCB 19 is approximately one order of magnitude less mutagenic than 2,3,3′- and 2,3,4′-trichlorobiphenyls [1], this compound is ideally suited as a low-potency reference congener in SAR panels investigating the impact of ortho-chlorination extent on CYP2E1-mediated genotoxicity. Its defined substituent pattern allows researchers to anchor dose-response curves and calibrate inter-assay variability across laboratories.

Selective Kv1.3 Probe for Immune Studies

Given the demonstrated selective inhibition of human Kv1.3 channels (IC50 ≈ 2 μM) with no effect on Kv1.5 channels [2], PCB 19 serves as a structurally defined chemical probe for dissecting Kv1.3-dependent signaling pathways in T lymphocytes and neural cells. Its irreversible inhibition kinetics and voltage-independent blockade differentiate it from peptide toxins and small-molecule Kv1.3 blockers, providing a complementary tool for immunopharmacology research.

Persistence Modeling and Bioremediation Benchmarking

The class-level evidence identifying 2,6- and 2,2′-substituted PCBs as poorly biodegradable [3] positions PCB 19 as a reference congener for environmental fate modeling and bioremediation performance testing. Laboratories can use certified PCB 19 standards to spike sediment or water microcosms and quantify degradation half-lives, directly comparing the efficacy of bacterial consortia (e.g., Rhodococcus strains) against this persistent congener.

Analytical Method Validation for Congener-Specific Analysis

The documented Kovats retention index of 1733 on Apiezon L [4] supports the use of PCB 19 as a calibration standard in gas chromatographic methods targeting trichlorobiphenyl isomer resolution. Certified reference solutions (e.g., 100 µg/mL in isooctane) enable laboratories to establish retention time windows and selected ion monitoring (SIM) parameters for EPA Method 1628 or analogous congener-specific protocols, ensuring accurate quantification in wastewater, sediment, and biota samples.

Application
Selection Property
Validation Focus
CYP2E1 mutagenicity SAR studies
Lower-response comparator with defined ortho-chlorination
Dose-response anchoring and inter-assay calibration
Kv1.3-mediated immune signaling research
Selective ion channel inhibition profile
Kv1.5-sparing confirmation and irreversible block kinetics
Environmental fate and bioremediation testing
Recalcitrant congener reference material
Degradation half-life in sediment or water microcosms
GC congener-specific method validation
Certified solution with documented retention index
Retention time window and SIM parameter setup

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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